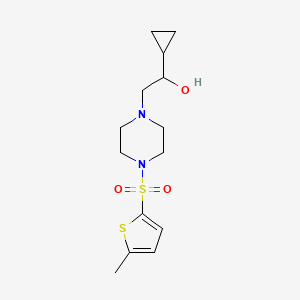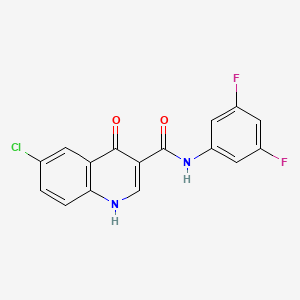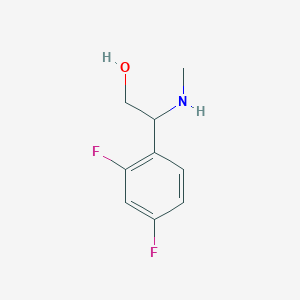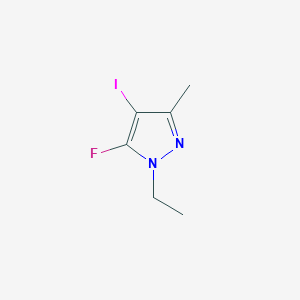![molecular formula C12H15FO3 B3006935 2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane CAS No. 2411284-56-3](/img/structure/B3006935.png)
2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane" is not directly mentioned in the provided papers. However, the papers do discuss various oxirane derivatives and their synthesis, which can provide insights into the general behavior and characteristics of oxirane compounds. Oxiranes, also known as epoxides, are three-membered cyclic ethers that are highly reactive due to ring strain. They are important intermediates in organic synthesis and can undergo a variety of chemical reactions, including ring-opening and polymerization .
Synthesis Analysis
The synthesis of oxirane derivatives often involves the reaction of diazomethane with precursor compounds. For instance, 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane was obtained with high diastereoselectivity by reacting diazomethane with optically pure precursors . Another method involves the nucleophilic substitution reaction of epichlorohydrin with alcohols, as seen in the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} .
Molecular Structure Analysis
The molecular structure of oxirane derivatives can be complex, with substituents influencing the reactivity and physical properties of the molecule. For example, the structure of 2-(fluoromethyl)oxirane was determined through X-ray analysis, revealing the influence of the sulfinyl group and the oxirane ring on the molecule's conformation . The presence of fluorine atoms can also affect the molecule's behavior due to their electronegativity .
Chemical Reactions Analysis
Oxirane derivatives can undergo various chemical reactions, including regioselective and stereoselective ring-opening. This is often used for the synthesis of other compounds or for the determination of enantiomeric excess (ee) of chiral amines using fluorinated oxirane derivatives as reagents . The reactivity of the oxirane ring makes these compounds versatile intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms can significantly alter the compound's properties, such as hydrophobicity and chemical stability . The reactivity of the oxirane ring is a key chemical property, as it allows for various transformations and the synthesis of a wide range of derivatives .
Scientific Research Applications
Chiron Synthesis
A study by Arnone et al. (1992) focused on synthesizing optically pure 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, a compound with similar structure and reactivity to the one . This compound was produced with high stereo-selectivity and used to derive several useful derivatives through oxirane ring openings with selected nucleophiles (Arnone et al., 1992).
Chiral Resolution Reagent
Rodríguez-Escrich et al. (2005) described (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a structurally related compound, as an enantiopure chiral resolution reagent. It reacts with various α-chiral amines, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Fluorinated Chirons
Another research by Arnone et al. (1995) elaborated on the synthesis of fluorinated chirons, including 2-(fluoromethyl)-2-[(R)-(4-methylphenyl)sulfinyl]methyl oxirane. This study explored the impact of reaction conditions on chemo- and stereoselectivity and discussed various elaborations of the compound (Arnone et al., 1995).
Stereoselective Oxirane Formation
Research by Bravo et al. (1994) demonstrated a high degree of stereoselectivity in the formation of oxirane compounds, including those with fluoromethyl groups. They also discussed the potential of these compounds in various synthetic applications (Bravo et al., 1994).
Catalytic Hydrogenation Studies
A study by Kuevi et al. (2012) on the catalytic hydrogenation of oxiranes, including methyloxirane, might provide insights into the reactivity and potential applications of the compound in catalytic processes (Kuevi et al., 2012).
Synthesis of Fluorinated Nucleosides
Bravo et al. (1994) also explored the conversion of fluoromethyl-oxirane derivatives into fluoromethyl lactol, which was then used in the synthesis of fluorinated nucleosides. This showcases the compound's potential in the synthesis of biologically relevant molecules (Bravo et al., 1994).
Electrochromic Materials Development
Zhang et al. (2014) investigated the use of oxirane derivatives in the synthesis of electrochromic materials, demonstrating the potential of such compounds in advanced material sciences (Zhang et al., 2014).
properties
IUPAC Name |
2-[(4-fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-8(2)16-12-5-9(13)3-4-11(12)15-7-10-6-14-10/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUVSZVIAVHOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)


![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)


![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006873.png)